![molecular formula C9H9Cl2N3O B2405843 [5-(4-氯苯基)-1,3,4-恶二唑-2-基]甲胺盐酸盐 CAS No. 1228880-21-4](/img/structure/B2405843.png)

[5-(4-氯苯基)-1,3,4-恶二唑-2-基]甲胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride” is a heterocyclic compound . It is related to other compounds such as “(S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride” and “3-(2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)ethylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amine”, which have shown excellent activity against Staphylococcus aureus and Escherichia coli strains .

Synthesis Analysis

The synthesis of similar compounds involves multiple steps. For instance, the synthesis of “5-(4-Chlorophenyl)-N-p-tolyl-1,3,4-thiadiazole-2-sulfonamide” starts from 4-chlorobenzoic acid and involves esterification, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally, nucleophilic attack of the amines .Molecular Structure Analysis

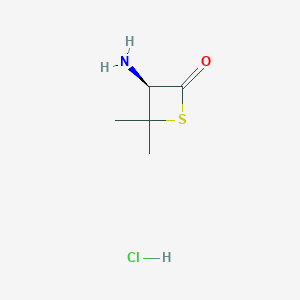

The molecular structure of “[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride” is characterized by a five-membered oxadiazole ring attached to a 4-chlorophenyl group . The oxadiazole ring contains two carbon atoms, one oxygen atom, and two nitrogen atoms .科学研究应用

抗菌活性

- 1,3,4-恶二唑的衍生物对革兰氏阳性菌和革兰氏阴性菌表现出显着的抗菌活性,并且对白色念珠菌和黑曲霉等菌株具有抗真菌活性 (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

合成和表征

- 据报道,1,3,4-恶二唑-2-基]甲胺化合物的合成和光谱表征很成功,表明产率高且结构性质详细 (Shimoga, Shin, & Kim, 2018).

细胞毒活性

- 某些 N-苄基-1-(5-芳基-1,3,4-恶二唑-2-基) 甲胺对各种癌细胞系表现出有效的细胞毒活性,显示出作为抗癌剂的潜力 (Ramazani et al., 2014).

抗菌和抗真菌剂

- 合成了新型的 3-氯苯基 (1-(5-苯基-1,3,4-恶二唑-2-基) 吲哚啉-3-基) 甲酮衍生物,显示出显着的抗癌、抗菌和抗真菌活性 (Mahanthesha, T., & Bodke, 2021).

抗结核活性

- 恶二唑衍生物显示出中等的抗结核活性,表明它们在治疗结核病中具有潜在用途 (Al-Tamimi et al., 2018).

聚合物中的光学性质

- 含有 1,3,4-恶二唑环的二胺单体用于制备新型聚酰胺和聚(酰胺-酰亚胺),在蓝色区域表现出高热稳定性和荧光 (Hamciuc et al., 2015).

中枢神经系统抑制剂活性

- 某些 1,3,4-恶二唑衍生物表现出有希望的中枢神经系统抑制剂活性,特别是在抗抑郁、抗惊厥和抗焦虑作用方面 (Singh et al., 2012).

杀线虫活性

- 含有 1,3,4-噻二唑酰胺基团的新型 1,2,4-恶二唑衍生物表现出良好的杀线虫活性,表明它们可用作杀线虫剂 (Liu, Wang, Zhou, & Gan, 2022).

抗炎和抗血栓特性

- 某些 1,3,4-恶二唑衍生物表现出显着的体外和体内抗炎活性,以及抗血栓特性,表明它们在药物开发中的潜力 (Basra et al., 2019).

作用机制

Target of Action

Similar oxadiazole derivatives have been found to inhibit egfr and erbb2 receptors . These receptors play a crucial role in cell signaling pathways that regulate cell growth and differentiation .

Mode of Action

It’s suggested that the activities of similar oxadiazole derivatives can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction with its targets could lead to changes in the cellular processes controlled by these targets.

Biochemical Pathways

The inhibition of egfr and erbb2 receptors by similar compounds can affect various cellular pathways, including the mapk, pi3k/akt, and jak/stat signaling pathways . These pathways are involved in cell proliferation, survival, and differentiation.

Result of Action

Similar oxadiazole derivatives have been found to induce apoptosis and resist the cell cycle at the g2/m phase, thereby inhibiting the growth of certain cancer cells .

属性

IUPAC Name |

[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O.ClH/c10-7-3-1-6(2-4-7)9-13-12-8(5-11)14-9;/h1-4H,5,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMLOZOANYHZOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)CN)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2405762.png)

![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405767.png)

![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2405769.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2405774.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2405779.png)

![ethyl (2Z,4E)-5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazin-1-yl]penta-2,4-dienoate](/img/structure/B2405780.png)